4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride
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Overview
Description
4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride, also known as Quinacrine mustard dihydrochloride, is a fluorescent DNA-intercalating agent. It selectively binds to adenine-thymine base pairs over guanine-cytosine base pairs. This compound has been used in various scientific research applications, particularly in the field of molecular biology for labeling metaphase chromosomes for karyotyping by autoradiography .
Preparation Methods
The synthesis of 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride involves several steps. One common method includes the reaction of 2-methoxy-6-chloroacridine with 3-(ethyl-2-chloroethyl)aminopropylamine under specific conditions. The reaction typically requires a solvent such as chloroform and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe for studying DNA interactions and binding properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride involves its ability to intercalate into DNA. By inserting itself between the base pairs of the DNA double helix, it disrupts the normal structure and function of the DNA. This intercalation inhibits transcription and translation processes, ultimately affecting cellular functions. The compound primarily targets adenine-thymine base pairs, making it selective in its binding .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride include:
6-Chloro-9-(3-(2-chloroethyl)aminopropylamino)-2-methoxyacridine dihydrochloride: This compound shares similar DNA-intercalating properties and is used in similar applications.
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride: Although structurally different, this compound also exhibits DNA-binding properties and is used in related research fields.
The uniqueness of this compound lies in its selective binding to adenine-thymine base pairs and its fluorescent properties, which make it highly valuable in molecular biology and genetic research.
Properties
CAS No. |
38915-14-9 |
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Molecular Formula |
C21H28Cl3N3O |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
2-chloroethyl-ethyl-[3-[(4-methoxyacridin-9-yl)azaniumyl]propyl]azanium;dichloride |
InChI |
InChI=1S/C21H26ClN3O.2ClH/c1-3-25(15-12-22)14-7-13-23-20-16-8-4-5-10-18(16)24-21-17(20)9-6-11-19(21)26-2;;/h4-6,8-11H,3,7,12-15H2,1-2H3,(H,23,24);2*1H |
InChI Key |
QJTLGQZUYBXIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCC[NH2+]C1=C2C=CC=C(C2=NC3=CC=CC=C31)OC)CCCl.[Cl-].[Cl-] |
Origin of Product |
United States |
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